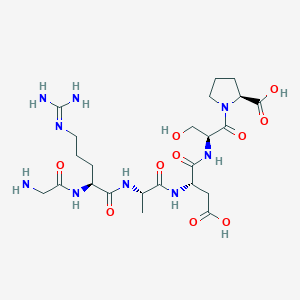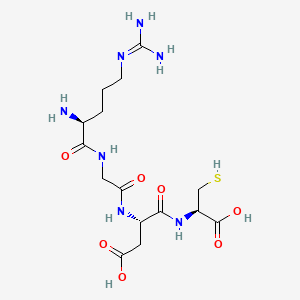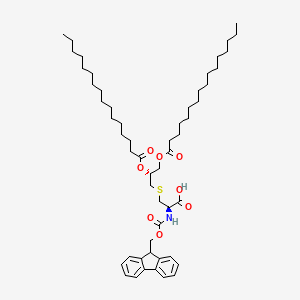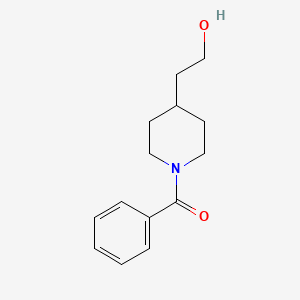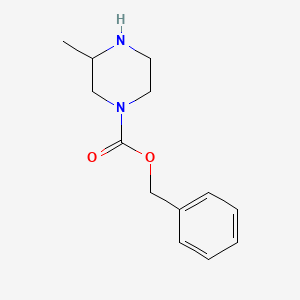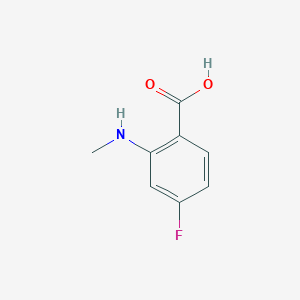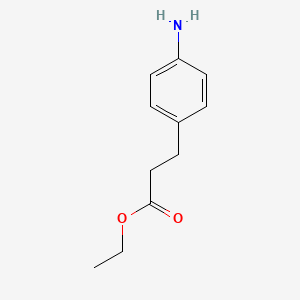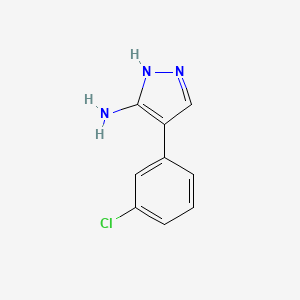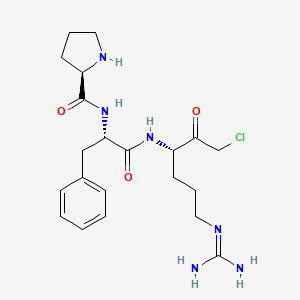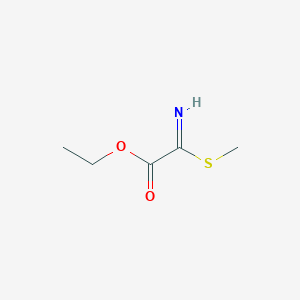
Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray diffraction (XRD) is also used to evaluate the crystal structure of some derivatives . The piperazine ring often adopts a chair conformation, and the dihedral angles between the rings in the molecules are carefully analyzed to understand their three-dimensional arrangement .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions due to their functional groups. For example, the formyl group in tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a key functional group that can undergo further reactions, such as condensation, to form more complex structures . The presence of reactive sites on the molecule allows for the synthesis of a wide range of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The derivatives are characterized by their melting points, solubility, and stability under different conditions. The tert-butyl group contributes to the steric hindrance, which can affect the reactivity of the molecule. Computational methods such as density functional theory (DFT) are used to optimize the molecular structure and predict properties such as molecular electrostatic potential and frontier molecular orbitals . These studies help in understanding the reactivity and potential interaction of the compounds with biological targets.
Aplicaciones Científicas De Investigación
1. Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a crucial intermediate in the development of small molecule anticancer drugs. It plays a significant role in targeting the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival in cancer therapy. This compound has been synthesized through a series of reactions, and its structure confirmed by 1H NMR. Its involvement in anticancer drugs highlights its potential in overcoming drug resistance issues in cancer treatment (Zhang et al., 2018).
2. Synthesis of Biologically Active Compounds
Another compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is important in synthesizing biologically active compounds like crizotinib. This synthesis process highlights the role of similar compounds in creating molecules with significant biological activity (Kong et al., 2016).
3. Crystal Structure Analysis
The study of tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves understanding its crystal structure. Such analyses are crucial for developing compounds with specific molecular configurations, which is essential in the design of drugs and other molecular tools (Richter et al., 2009).
4. Intermediate in Nociceptin Antagonists Synthesis
An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate in the synthesis of nociceptin antagonists, has been developed. This showcases the compound's role in creating specific therapeutic agents (Jona et al., 2009).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
The primary targets of “Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate” are currently unknown . This compound is a complex organic molecule that may interact with various biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by “Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate” are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate” is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Propiedades
IUPAC Name |
tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGKMJFDRZHAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428291 | |
| Record name | tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
CAS RN |
869901-02-0 | |
| Record name | tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyl) 2-methyl 1H-indole-1,2- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



